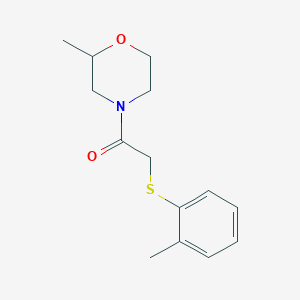![molecular formula C13H13NO B7516936 1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
1-[(3-Methylphenyl)methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylphenyl)methyl]pyridin-2-one, commonly known as 3-MP, is a chemical compound that belongs to the class of pyridinones. It is widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 3-MP involves the inhibition of 1-[(3-Methylphenyl)methyl]pyridin-2-one by binding to their catalytic site. 1-[(3-Methylphenyl)methyl]pyridin-2-one catalyze the dephosphorylation of tyrosine residues on proteins, which plays a crucial role in regulating cellular signaling pathways. Inhibition of 1-[(3-Methylphenyl)methyl]pyridin-2-one by 3-MP leads to the accumulation of phosphorylated proteins, which results in the activation of several signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-MP depend on the specific PTP that is inhibited. For example, inhibition of PTP1B by 3-MP leads to the activation of insulin signaling, which results in increased glucose uptake and decreased blood glucose levels. Inhibition of SHP-1 by 3-MP leads to the activation of immune cells, which has implications for the treatment of autoimmune disorders. Moreover, 3-MP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-MP in lab experiments include its high potency, specificity, and availability. However, one limitation of using 3-MP is its potential toxicity, which may affect the viability of cells in vitro and the health of animals in vivo. Moreover, the off-target effects of 3-MP on other enzymes, such as protein tyrosine kinases, may complicate the interpretation of the results.
Orientations Futures
The future directions for the research on 3-MP include the identification of its specific targets and the development of more potent and selective PTP inhibitors. Moreover, the use of 3-MP in combination with other drugs, such as chemotherapy agents, may enhance its anticancer efficacy. Furthermore, the development of 3-MP derivatives with improved pharmacokinetic properties may enable their use in the treatment of human diseases.
Méthodes De Synthèse
3-MP can be synthesized by reacting 3-methylbenzyl bromide with 2-pyridone in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction yields 3-MP as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
3-MP has been extensively used in scientific research as a PTP inhibitor. It has been shown to inhibit several 1-[(3-Methylphenyl)methyl]pyridin-2-one, including PTP1B, TCPTP, and SHP-1. Inhibition of 1-[(3-Methylphenyl)methyl]pyridin-2-one by 3-MP leads to the activation of several signaling pathways, including insulin signaling, which has implications for the treatment of diabetes. Moreover, 3-MP has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-5-4-6-12(9-11)10-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHARSOQAKBZFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

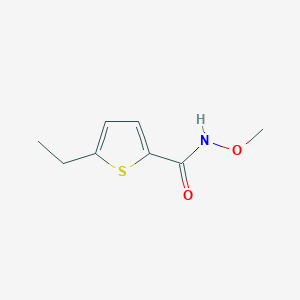
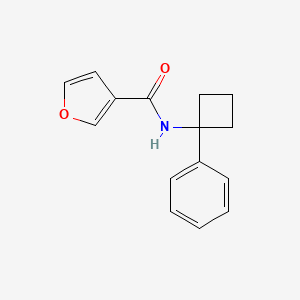
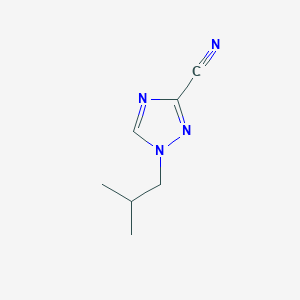
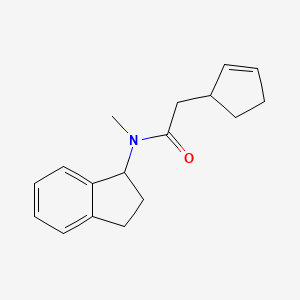
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
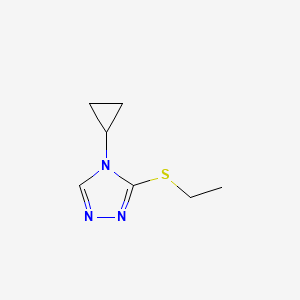
![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)

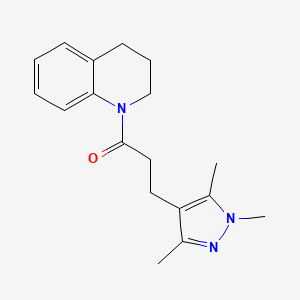
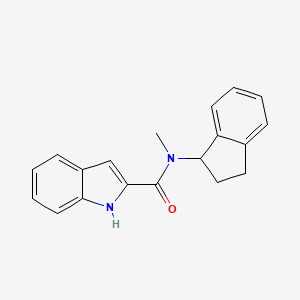

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
